molecular formula C26H26BrN3O5 B2565105 3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione CAS No. 867137-58-4

3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione

Cat. No.: B2565105
CAS No.: 867137-58-4
M. Wt: 540.414
InChI Key: RERMUXIDMZSDKJ-UHFFFAOYSA-N
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Description

3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione is a spiro compound characterized by a unique molecular structure. The presence of bromobenzoyl, hydroxyl, and morpholinopropyl groups provides distinct properties, making it a significant molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Spiro Compound Core: : The synthesis begins with the formation of the spiro[indoline-3,2'-pyrrole] core. This is usually achieved through a reaction between an indoline derivative and a suitable pyrrole precursor.

  • Introduction of Substituents: : The 4-bromobenzoyl group is introduced via Friedel-Crafts acylation. The hydroxyl and morpholinopropyl groups are incorporated through nucleophilic substitution reactions.

  • Reaction Conditions: : Common conditions include the use of catalysts like aluminum chloride for acylation, with temperatures maintained at moderate levels (40-60°C) to facilitate the reactions.

Industrial Production Methods

Industrial production scales up these synthetic routes using continuous flow chemistry, optimizing reaction conditions for higher yields and purity. Solvent selection, reaction time, and temperature control are critical factors in scaling up.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent.

  • Reduction: : The bromobenzoyl group can undergo reduction to form benzyl or phenyl derivatives.

  • Substitution: : Both the bromine atom and the hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

  • Substitution: : Sodium methoxide or similar strong bases in polar aprotic solvents.

Major Products

  • Oxidation: : Formation of benzoic acid derivatives.

  • Reduction: : Formation of benzyl alcohol derivatives.

  • Substitution: : Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in asymmetric catalysis.

  • Material Science: : Precursor for the synthesis of polymers with unique properties.

Biology

  • Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.

Medicine

  • Pharmaceuticals: : Potential lead compound in the development of anti-inflammatory and anti-cancer drugs.

Industry

  • Dyes and Pigments: : Used in the synthesis of novel dyes with enhanced stability and color properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Enzyme Binding: : Inhibits enzyme activity by binding to the active site, preventing substrate access.

  • Receptor Modulation: : Binds to receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione: : Lacks the bromobenzoyl and morpholinopropyl groups, making it less versatile.

  • 4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione: : Lacks the bromobenzoyl group, resulting in different chemical reactivity.

Uniqueness

This should provide a comprehensive overview of 3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione and its significance in various fields. Fascinating, isn't it?

Properties

IUPAC Name

(4'E)-4'-[(4-bromophenyl)-hydroxymethylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3O5/c1-28-20-6-3-2-5-19(20)26(25(28)34)21(22(31)17-7-9-18(27)10-8-17)23(32)24(33)30(26)12-4-11-29-13-15-35-16-14-29/h2-3,5-10,31H,4,11-16H2,1H3/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMAGJNKZKCIGK-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Br)O)C(=O)C(=O)N3CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Br)\O)/C(=O)C(=O)N3CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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